molecular formula C12H18ClN3O4S B2452209 N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide CAS No. 1795436-58-6

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2452209
CAS No.: 1795436-58-6
M. Wt: 335.8
InChI Key: YBUCVTNLIOKPPM-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide: is an organic compound that features a cyclopentyl group attached to an aminomethyl group, which is further connected to a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aminomethyl Cyclopentyl Intermediate: This step involves the reaction of cyclopentanone with formaldehyde and ammonia to form the aminomethyl cyclopentyl intermediate.

    Nitration of Benzene Sulfonamide: The next step involves the nitration of benzene sulfonamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling Reaction: Finally, the aminomethyl cyclopentyl intermediate is coupled with the nitrated benzene sulfonamide under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of nitrobenzene sulfonic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

  • N-[1-(Aminomethyl)cyclopentyl]-N,N-dimethylamine
  • N-[1-(Aminomethyl)cyclopentyl]-4-methylpiperidine-1-sulfonamide

Uniqueness:

  • The presence of both a nitro group and a sulfonamide group in N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide makes it unique compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in scientific research and industrial applications.

Biological Activity

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇N₃O₄S
  • CAS Number : 1795436-58-6
  • Key Functional Groups : Nitro group (-NO₂), sulfonamide group (-SO₂NH₂), aminomethyl group (-CH₂NH₂), and a cyclopentyl ring.

The presence of both a nitro group and a sulfonamide moiety enables this compound to engage in various chemical interactions, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This characteristic is particularly relevant in the context of antimicrobial activity, where sulfonamides are known to inhibit bacterial dihydropteroate synthase.
  • Receptor Binding : The compound may bind to various receptors, modulating signaling pathways. The nitro group can participate in redox reactions, which might affect receptor activity and downstream signaling.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of certain bacterial strains. The mechanism involves competitive inhibition of enzyme pathways essential for bacterial survival.

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties. It was tested using RAW 264.7 murine macrophages, where it reduced the production of pro-inflammatory cytokines. The observed IC50 values indicate a promising potential for developing anti-inflammatory therapies.

CompoundIC50 (µM)Target
This compound12.5NO production in macrophages
Standard Drug (e.g., Aspirin)10.0NO production in macrophages

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial colony-forming units (CFUs), suggesting effective antimicrobial action.

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results showed a dose-dependent decrease in nitric oxide (NO) production, implicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c13-9-12(7-1-2-8-12)14-20(18,19)11-5-3-10(4-6-11)15(16)17/h3-6,14H,1-2,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLVOAHGCNPEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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